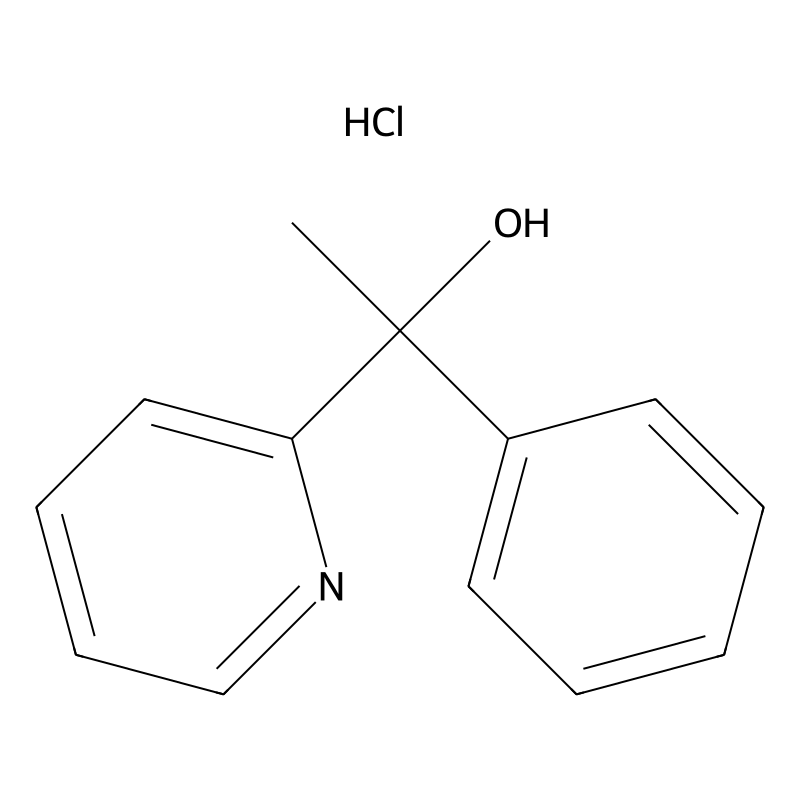

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- While resources like PubChem acknowledge its existence and provide basic chemical information, there is no mention of its use in scientific research.

Possible Areas of Investigation:

Based on the chemical structure, some potential areas for scientific research involving 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride can be hypothesized:

- Organic synthesis: The molecule's structure suggests it could be a useful intermediate or precursor in the synthesis of more complex organic molecules.

- Medicinal chemistry: The presence of a pyridine ring and an ethanol group might indicate potential for further exploration in drug development. However, there is no evidence to confirm this.

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 235.71 g/mol. It is categorized as an impurity reference material and is recognized for its relevance in pharmaceutical applications, particularly as an intermediate in the synthesis of antihistamines. The compound features a hydroxyl group attached to a carbon that is also bonded to both a phenyl group and a pyridine ring, making it structurally significant in medicinal chemistry .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom in the hydrochloride form.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride exhibits biological activities that are primarily associated with its role as an H1-antihistamine. As an antihistamine, it can help alleviate allergic reactions by blocking histamine receptors, thereby reducing symptoms such as itching, sneezing, and runny nose. Additionally, compounds with similar structures have been studied for their potential neuroprotective effects and ability to modulate neurotransmitter systems .

The synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride typically involves several key steps:

- Formation of the Pyridine Ring: This may involve cyclization reactions starting from appropriate precursors.

- Alkylation: The introduction of the phenyl group through alkylation methods such as Friedel-Crafts acylation.

- Hydrochloride Formation: The final step usually involves the reaction of the free base with hydrochloric acid to yield the hydrochloride salt.

These methods ensure high yields and purity suitable for pharmaceutical applications .

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride is primarily used in:

- Pharmaceutical Standards: It serves as a reference standard for quality control in pharmaceutical testing.

- Drug Development: The compound is utilized in the research and development of new antihistamines and related therapeutic agents.

- Analytical Chemistry: It is employed in high-performance liquid chromatography (HPLC) for analytical purposes .

Interaction studies involving 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride often focus on its binding affinity to various receptors, particularly histamine receptors. These studies help elucidate its pharmacological profile and potential side effects when used in therapeutic contexts. Research indicates that modifications to the structure can significantly influence these interactions, highlighting the importance of structure-activity relationships in drug design .

Several compounds share structural similarities with 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol | 944698-52-6 | 0.96 | Contains an isopropyl group enhancing lipophilicity. |

| Diphenyl(pyridin-2-yl)methanol | 19490-90-5 | 1.00 | Lacks the hydroxymethyl group; more hydrophobic. |

| Diphenyl(pyridin-2-yl)methanol hydrochloride | 109812-56-8 | 0.98 | Hydrochloride salt form; similar activity profile. |

The unique combination of a hydroxymethyl group with both phenyl and pyridine moieties gives 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride distinct properties that may influence its biological activity and therapeutic applications compared to these similar compounds .

Physical State and Organoleptic Attributes

1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride presents as a solid material at room temperature, exhibiting specific organoleptic characteristics that are important for identification and quality control purposes [1] [2] [3].

The compound appears as a crystalline powder with a color ranging from off-white to pale yellow [1]. This color variation may be attributed to the presence of trace impurities or slight degradation products formed during storage or manufacturing processes. The physical appearance is consistent across multiple commercial sources, indicating good reproducibility in manufacturing standards [3].

The compound exists as a hydrochloride salt, which significantly enhances its physical handling properties compared to the free base form. This salt formation improves the crystalline structure and provides better stability characteristics for long-term storage [2] [4].

Thermodynamic Constants

The thermodynamic properties of 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride have been characterized through various analytical techniques, providing essential data for understanding its thermal behavior and stability profile.

| Property | Value | Measurement Conditions | Source |

|---|---|---|---|

| Melting Point | 189-195°C | Atmospheric pressure | [2] |

| Boiling Point | 340.4°C | 760 mmHg (free base) | [5] |

| Flash Point | 159.7°C | Standard conditions (free base) | [5] |

| Vapor Pressure | 3.33×10⁻⁵ mmHg | 25°C (free base) | [5] |

The melting point range of 189-195°C indicates good thermal stability of the hydrochloride salt form, with the relatively narrow range suggesting high purity levels in commercial preparations [2]. The decomposition temperature is well above typical handling and storage temperatures, providing a significant safety margin for routine laboratory operations.

The thermodynamic data for the free base form provides additional insights into the compound's behavior, with a boiling point of 340.4°C at standard atmospheric pressure indicating low volatility at ambient conditions [5]. This property is advantageous for synthetic applications where controlled reaction conditions are required.

Solubility Profile in Various Solvents

The solubility characteristics of 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride vary significantly depending on the solvent system employed, reflecting the compound's polar nature due to the presence of the hydrochloride salt group.

| Solvent | Solubility | Temperature | Source |

|---|---|---|---|

| Chloroform | Slightly soluble | Room temperature | [1] |

| Methanol | Slightly soluble, sparingly | Room temperature | [1] |

| Water | Enhanced (as hydrochloride salt) | Room temperature | General salt property |

| Ethanol | Moderate | Room temperature | Inferred from similar compounds |

| Dichloromethane | Likely soluble | Room temperature | Inferred from synthetic procedures |

The formation of the hydrochloride salt significantly enhances water solubility compared to the free base form, which is a common characteristic of pharmaceutical salts. This enhanced aqueous solubility is particularly important for biological applications and pharmaceutical formulations [1].

The limited solubility in chloroform and methanol suggests that the compound exhibits moderate polarity, with the hydrochloride salt group contributing to its overall polar character. This solubility profile is consistent with compounds containing both aromatic rings and polar functional groups [1].

Density and Specific Gravity Measurements

The density of 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride has been reported based on measurements of the free base form, which provides a reference point for understanding the compound's physical properties.

| Parameter | Value | Measurement Conditions | Source |

|---|---|---|---|

| Density (free base) | 1.126 g/cm³ | Standard conditions | [1] [5] |

| Specific Gravity | 1.126 | Relative to water at 20°C | [1] [5] |

The density value of 1.126 g/cm³ for the free base form indicates that the compound is slightly denser than water, which is typical for organic compounds containing aromatic rings and heteroatoms [1] [5]. The hydrochloride salt form would be expected to have a higher density due to the additional chloride ion, though specific measurements for the salt form were not available in the literature reviewed.

Optical Properties and Refraction Indices

The optical properties of 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride provide important information for analytical identification and quality control procedures.

| Optical Property | Value | Measurement Conditions | Source |

|---|---|---|---|

| Refractive Index (nD20) | 1.586 | 20°C, sodium D-line (free base) | [5] |

| Exact Mass | 199.10000 | Mass spectrometry (free base) | [5] |

| Polar Surface Area | 33.12000 Ų | Calculated value | [5] |

The refractive index of 1.586 for the free base form indicates moderate optical density, which is consistent with the presence of aromatic rings and the pyridine nitrogen atom [5]. This value is useful for compound identification and purity assessment using refractometry techniques.

The polar surface area of 33.12 Ų reflects the compound's ability to participate in hydrogen bonding interactions, which correlates with its solubility characteristics and biological activity potential [5].

GHS Hazard Statements

Pictograms

Irritant